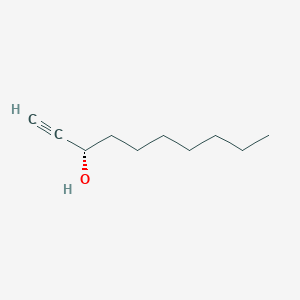
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol is a chemical compound with the molecular formula C24H50O8. It is a polyether diol, which means it contains multiple ether groups and two hydroxyl groups. This compound is known for its unique structure, which includes a long chain of alternating carbon and oxygen atoms, making it a member of the polyethylene glycol family .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol typically involves the polymerization of ethylene oxide. The process begins with the reaction of ethylene glycol with ethylene oxide under basic conditions, resulting in the formation of a polyethylene glycol chain. The reaction is controlled to achieve the desired molecular weight and chain length .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where ethylene oxide is polymerized in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure consistent product quality. The final product is purified through distillation and filtration processes .
化学反応の分析
Types of Reactions
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
科学的研究の応用
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of surfactants, lubricants, and polymers.
作用機序
The mechanism of action of 3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound can interact with enzymes and proteins, affecting their activity and stability .
類似化合物との比較
Similar Compounds
Polyethylene glycol (PEG): A family of compounds with similar structures but varying chain lengths.
Polypropylene glycol (PPG): Similar to PEG but with propylene oxide units instead of ethylene oxide.
Polyethylene glycol monooctadecyl ether: A PEG derivative with a single octadecyl group.
Uniqueness
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol is unique due to its specific chain length and the presence of two hydroxyl groups. This structure provides distinct properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
特性
CAS番号 |
75506-93-3 |
|---|---|
分子式 |
C24H50O8 |
分子量 |
466.6 g/mol |
IUPAC名 |
1-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecan-2-ol |
InChI |
InChI=1S/C24H50O8/c1-2-3-4-5-6-7-8-9-10-24(26)23-32-22-21-31-20-19-30-18-17-29-16-15-28-14-13-27-12-11-25/h24-26H,2-23H2,1H3 |
InChIキー |
ZRPHNPHWLLSPCK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(COCCOCCOCCOCCOCCOCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



silane](/img/structure/B14449210.png)
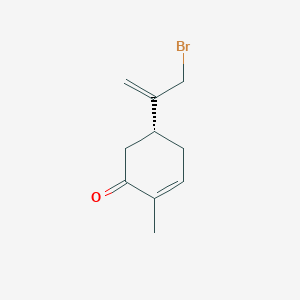
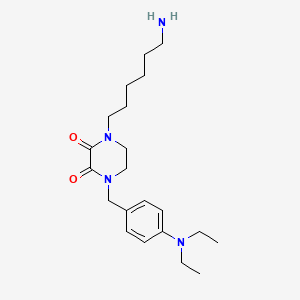
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
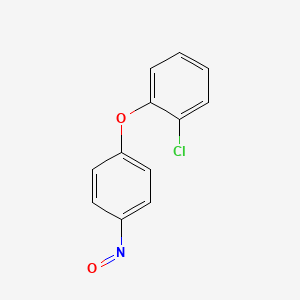
![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)
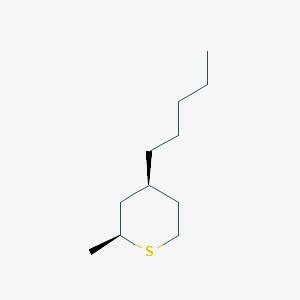
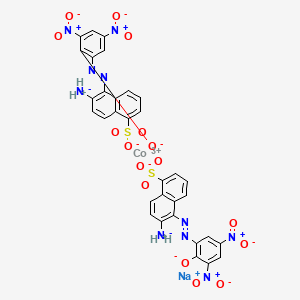
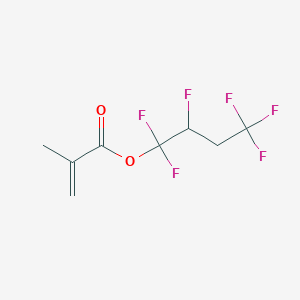
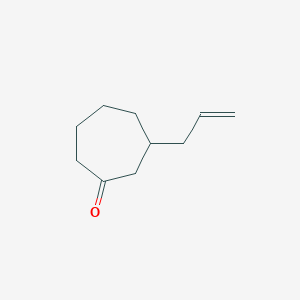
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
